2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine class. This compound features a complex structure with various halogen substituents that may influence its chemical properties and biological activity. It is primarily synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be classified as:
The synthesis of 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine typically involves several key steps:
The synthetic routes often utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which allow for the introduction of various substituents on the aromatic rings . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze the purity and structure of the synthesized compounds.
The molecular formula of 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is , with a molecular weight of approximately 326.55 g/mol. The structural representation includes:
The compound can participate in various chemical reactions typical for halogenated aromatic compounds, including:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and HPLC to ensure completion and purity .
The mechanism by which 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine exerts its biological effects typically involves interaction with specific molecular targets within cells. For instance:
Studies have shown that modifications in the halogen substituents can significantly alter the compound's potency and selectivity towards specific biological targets .
Relevant analytical data such as infrared spectroscopy (IR) and mass spectrometry (MS) are essential for characterizing these properties .
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to design novel therapeutics through strategic modifications of existing chemical frameworks.
The synthesis of the imidazo[4,5-c]pyridine core predominantly relies on cyclocondensation reactions between halogenated 3,4-diaminopyridines and carbonyl compounds. In a representative approach, 4,5-diamino-3-nitropyridine undergoes sequential nucleophilic aromatic substitution with 3-bromo-2-chloro-6-fluorobenzaldehyde, followed by nitro group reduction and oxidative cyclization. This method typically employs p-benzoquinone as an oxidant in refluxing ethanol, achieving moderate yields (45-65%) [5] [7]. The electron-withdrawing nature of the nitro group facilitates nucleophilic displacement but necessitates precise stoichiometric control to prevent polyhalogenated byproducts. Microwave-assisted cyclocondensation significantly enhances reaction efficiency (80% yield in 20 minutes vs. 12 hours conventionally) by promoting uniform thermal activation [6].
Table 1: Cyclocondensation Approaches for Imidazo[4,5-c]pyridine Core Synthesis
Diamine Precursor | Carbonyl Partner | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
4,5-Diamino-3-nitropyridine | 3-Bromo-2-chloro-6-fluorobenzaldehyde | EtOH, p-benzoquinone, Δ, 12h | 52 | Over-oxidation side products |
4,5-Diamino-3-aminopyridine | 3-Bromo-2-chloro-6-fluorophenylglyoxal | MeCN, MW, 150°C, 20 min | 78 | Limited commercial diamine availability |
3,4-Diaminopyridine | α-Keto ester derivative | Toluene, NBS, 80°C, 8h | 61 | Low regioselectivity |
Halogen positioning on the phenyl ring critically influences subsequent functionalization. The synthesis leverages the ortho-effect, where proximal fluorine and chlorine atoms in 2,3,6-trisubstituted benzenes enhance electrophilicity. Treatment of 3,4-diamino-6-(2,6-dichloro-3-fluorophenyl)pyridine with bromine in acetic acid installs the 3-bromo substituent via electrophilic aromatic substitution, exploiting the ring’s activation by adjacent halogens [4]. Selectivity challenges arise from competitive bromination at the electron-rich imidazo[4,5-c]pyridine C5 position, mitigated by steric hindrance from the ortho-chloro substituent. This step typically proceeds at 0°C with 70% isolated yield after recrystallization [4] [6].
The bromine atom at the phenyl ring’s meta-position serves as a versatile handle for Suzuki-Miyaura cross-coupling. Optimization studies reveal that Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in dioxane/water (3:1) at 85°C enables efficient coupling with arylboronic acids while preserving the acid-sensitive imidazole ring [5] [7]. Catalyst selection proves critical: Pd(dppf)Cl₂ minimizes protodebromination (<5% dehalogenated byproduct) compared to Pd(OAc)₂/P(t-Bu)₃ systems (>20% byproduct) [5]. This methodology enables access to biaryl derivatives for structure-activity relationship studies, with electronic effects of boronic acid partners significantly influencing conversion rates (electron-deficient: >90% in 2h; electron-rich: 70% in 6h) [7].
Table 2: Suzuki-Miyaura Coupling Optimization for Target Compound
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Dehalogenation (%) |
---|---|---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (3:1) | 85 | 4 | 88 | <5 |
Pd(OAc)₂/P(t-Bu)₃ (2:5 mol%) | CsF | Toluene/EtOH | 100 | 3 | 76 | 22 |
Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DMF/H₂O (4:1) | 90 | 5 | 82 | 8 |
Functionalization at the imidazole nitrogen (N3) employs Buchwald-Hartwig amination. Palladium-catalyzed coupling of 3-bromo-imidazo[4,5-c]pyridine intermediates with anilines occurs efficiently using XPhos precatalyst and Cs₂CO₃ in toluene at 100°C [4] [6]. The 3-bromo-2-chloro-6-fluorophenyl substituent remains intact under these conditions due to kinetic preference for oxidative addition at the electron-deficient imidazo[4,5-c]pyridine bromide. This approach enables installation of pharmacologically relevant amine groups (e.g., morpholino, piperazinyl) with yields ranging from 65-85%, dependent on amine nucleophilicity [6] [8].
Mechanochemical activation via ball milling provides an efficient solvent-free route for key cyclization steps. Co-grinding 2,3-diamino-5-(3-bromo-2-chloro-6-fluorophenyl)pyridine with chloramine-T (1.2 equiv) for 30 minutes at 25 Hz delivers the chlorinated imidazo[4,5-c]pyridine precursor in 92% yield [4]. This method eliminates solvent waste and reduces reaction time from hours (solution-phase) to minutes while maintaining chemoselectivity—no competing N-chlorination is observed. Scaling to 10 mmol demonstrates practicality, with minimal yield erosion (89%) and E-factor reduction by 85% compared to DCM-based protocols [4].
Enzymatic C-H activation offers regioselective alternatives to harsh chemical oxidations. Recombinant E. coli expressing cytochrome P450BM3 mutants catalyze C5-hydroxylation of the imidazo[4,5-c]pyridine core with 75% conversion and >99% regioselectivity [3] [10]. Directed evolution enhances activity toward the sterically congested substrate (TTN >1,200), though the halogenated phenyl group necessitates enzyme engineering to prevent dehalogenation. Whole-cell biotransformations in phosphate buffer (pH 7.4, 30°C) enable direct access to hydroxylated metabolites without protecting groups, demonstrating significant potential for late-stage functionalization [10].
Table 3: Comparative Analysis of Green Synthesis Approaches
Method | Conditions | Yield (%) | Reaction Time | PMI (kg/kg) | Key Advantage |
---|---|---|---|---|---|
Mechanochemical milling | Chloramine-T, ZrO₂ balls, 25 Hz, 30 min | 92 | Minutes | 1.8 | Solvent elimination, high atom economy |
P450 Biocatalysis | E. coli/P450BM3, NADPH, 30°C, 24h | 75* | Hours | 3.5 | Unprecedented C5 regioselectivity |
Conventional solution | NCS, DCM, 0°C→RT, 4h | 68 | Hours | 32.1 | Broad substrate scope |
*Conversion based on substrate; PMI = Process Mass Intensity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7